

An In-depth Technical Guide to 2-HEXADECANONE (CAS: 18787-63-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-HEXADECANONE**

Cat. No.: **B131148**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-hexadecanone** (CAS: 18787-63-8), a long-chain aliphatic ketone. Also known as methyl tetradecyl ketone, this compound has garnered interest for its biological activities, including its potential as an anticholesteremic agent. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its biological significance with a focus on potential mechanisms of action. The information is presented to support further research and development applications.

Chemical and Physical Properties

2-Hexadecanone is a saturated ketone with the chemical formula $C_{16}H_{32}O$.^{[1][2][3][4][5]} It is characterized by a 16-carbon chain with a carbonyl group at the second position.

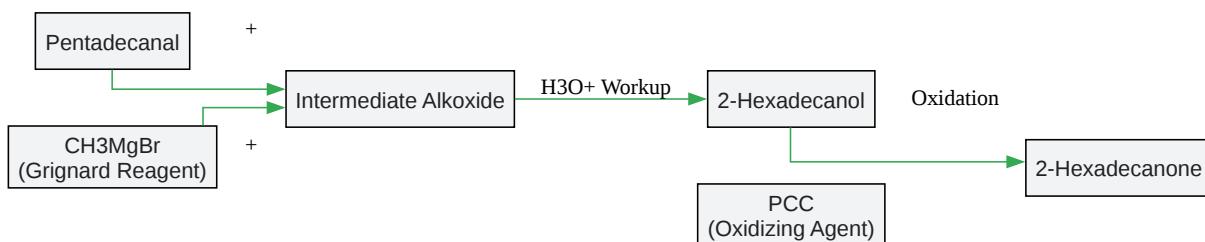
Table 1: Physicochemical Properties of **2-Hexadecanone**

Property	Value	Source
CAS Number	18787-63-8	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₁₆ H ₃₂ O	[1] [2] [3] [4] [5]
Molecular Weight	240.42 g/mol	[5]
Appearance	Colorless crystalline solid	[6]
Melting Point	43-45 °C	[6] [7]
Boiling Point	138-140 °C at 2 mmHg	[7]
Flash Point	113 °C (closed cup)	[6]
Water Solubility	Insoluble	[8]
Solubility	Soluble in alcohol	[8]
Synonyms	Methyl tetradecyl ketone, Hexadecan-2-one	[2] [3] [9] [10]

Synthesis of 2-Hexadecanone

Two primary synthetic routes for **2-hexadecanone** are presented here, based on established organic chemistry principles.

Grignard Reaction


This method involves the reaction of a Grignard reagent, methylmagnesium bromide, with pentadecanal.

Experimental Protocol:

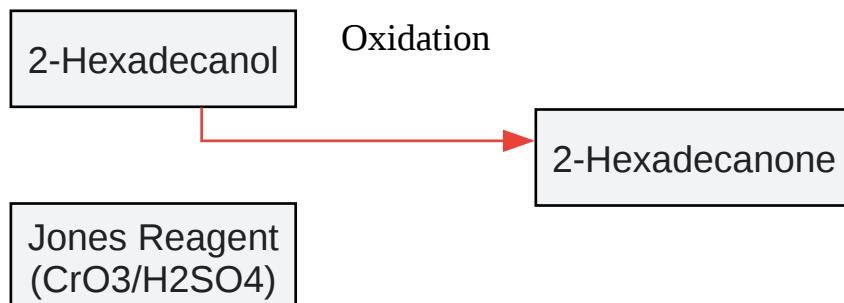
- **Grignard Reagent Preparation:** In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 equivalents). Add a solution of methyl bromide (1.2 equivalents) in anhydrous diethyl ether dropwise to initiate the formation of methylmagnesium bromide.

- Reaction with Aldehyde: Dissolve pentadecanal (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent at 0 °C.
- Work-up: After the reaction is complete, quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 2-hexadecanol is then oxidized.
- Oxidation: Dissolve the crude 2-hexadecanol in dichloromethane. Add pyridinium chlorochromate (PCC) (1.5 equivalents) and stir at room temperature until the alcohol is consumed (monitored by TLC).
- Final Purification: Filter the reaction mixture through a pad of silica gel, eluting with diethyl ether. Evaporate the solvent to yield **2-hexadecanone**. Purify further by recrystallization or column chromatography.

Diagram 1: Grignard Synthesis of **2-Hexadecanone**

[Click to download full resolution via product page](#)

Grignard reaction followed by oxidation.


Oxidation of 2-Hexadecanol

This is a more direct method if the corresponding secondary alcohol is available.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, dissolve 2-hexadecanol (1.0 equivalent) in a suitable solvent such as acetone.
- Oxidation: Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
- Quenching: Quench the reaction by adding isopropanol until the solution turns green.
- Extraction and Purification: Remove the acetone under reduced pressure. Extract the residue with diethyl ether. Wash the ether extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield **2-hexadecanone**. Further purification can be achieved by column chromatography on silica gel.

Diagram 2: Oxidation of 2-Hexadecanol

[Click to download full resolution via product page](#)

Direct oxidation of the corresponding alcohol.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of **2-hexadecanone**.

Experimental Protocol:

- Instrumentation: Agilent 7890 GC with 5975C MSD or equivalent.

- Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 μ m film thickness) or equivalent.
- Injector: Splitless mode at 250 °C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- MS Parameters:
 - Ion Source Temperature: 230 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-550.

Diagram 3: GC-MS Analysis Workflow

[Click to download full resolution via product page](#)

Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **2-hexadecanone**.

Experimental Protocol:

- Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

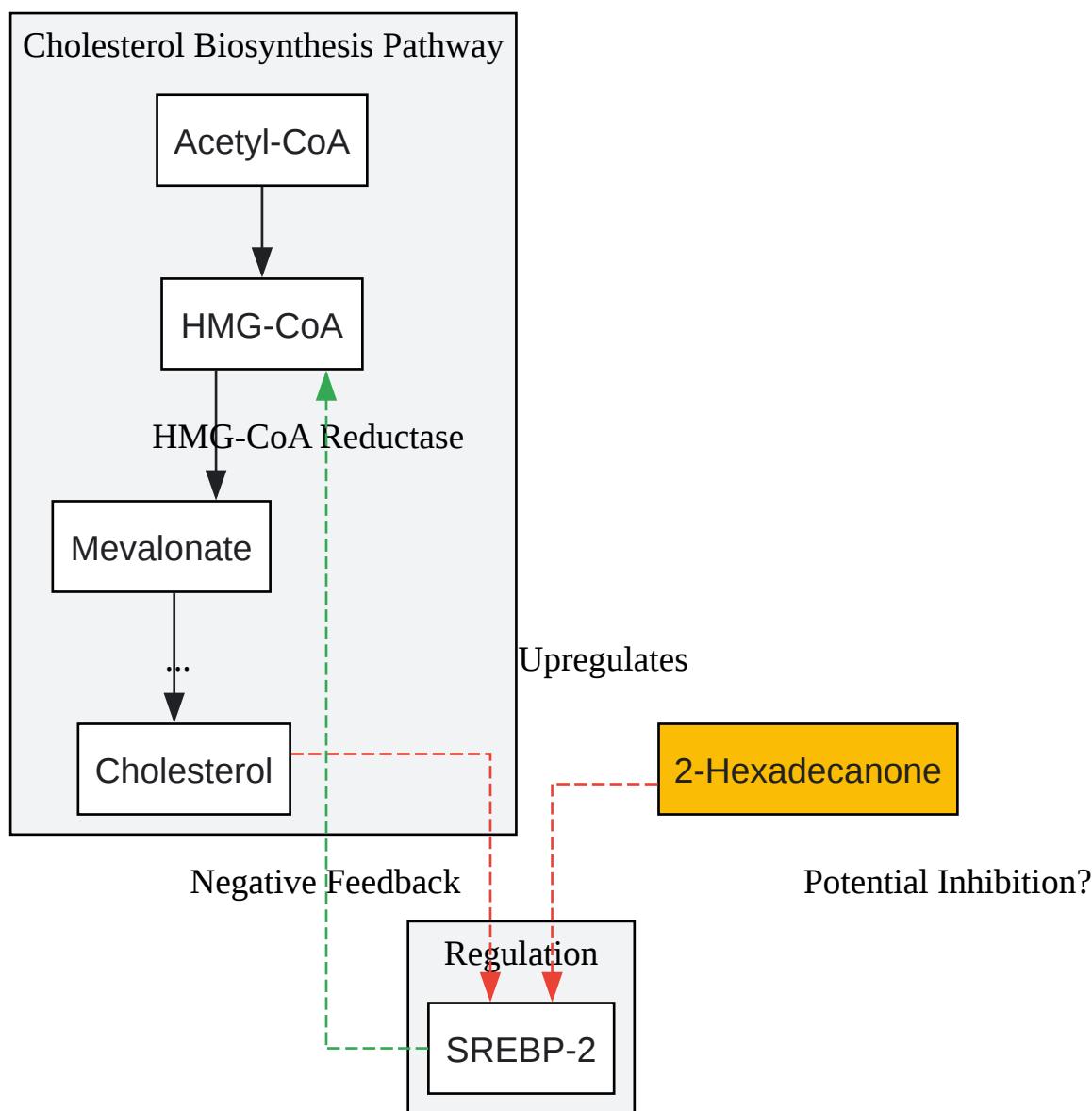
- Solvent: Chloroform-d (CDCl_3).
- ^1H NMR: Acquire spectra with a standard pulse program. Expected signals include a singlet for the methyl group adjacent to the carbonyl, a triplet for the terminal methyl group of the long alkyl chain, and multiplets for the methylene groups.
- ^{13}C NMR: Acquire proton-decoupled spectra. Expected signals include a downfield signal for the carbonyl carbon, and distinct signals for the methyl and methylene carbons.

Biological Activity and Potential Applications

Anticholesteremic Activity

Studies have shown that **2-hexadecanone** can significantly reduce serum cholesterol levels in rats without affecting triglyceride levels.^[11] This suggests a potential role in the management of hypercholesterolemia.

Experimental Protocol for In Vivo Hypocholesterolemic Assay (Hypothetical):


- Animal Model: Use male Sprague-Dawley rats.
- Induction of Hypercholesterolemia: Feed the rats a high-cholesterol diet for 4 weeks to induce elevated serum cholesterol levels.
- Treatment: Administer **2-hexadecanone** orally at various doses (e.g., 10, 50, 100 mg/kg body weight) daily for a period of 4 weeks. A control group should receive the vehicle only.
- Blood Collection and Analysis: Collect blood samples at baseline and at the end of the treatment period. Analyze serum for total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic kits.
- Data Analysis: Compare the lipid profiles of the treatment groups with the control group to determine the dose-dependent effect of **2-hexadecanone**.

Fatty Acid Synthase Inhibition

2-Hexadecanone has been reported to inhibit fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids. This activity could be relevant in the context of metabolic

diseases and oncology.

Diagram 4: Hypothesized Mechanism of Anticholesteremic Action

[Click to download full resolution via product page](#)

Hypothesized interaction with cholesterol biosynthesis.

The exact mechanism by which **2-hexadecanone** lowers cholesterol is not fully elucidated. It may involve the inhibition of key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase, or it may modulate the activity of transcription factors like Sterol

Regulatory Element-Binding Proteins (SREBPs) that control the expression of genes involved in lipid metabolism.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Safety and Toxicology

The toxicological profile of **2-hexadecanone** has not been extensively investigated.[\[6\]](#)

Available safety data sheets indicate that it should be handled with care in a laboratory setting.[\[6\]](#)

Table 2: Summary of Safety Information

Parameter	Information	Source
Acute Toxicity	No data available	[6]
Skin Corrosion/Irritation	No data available	[6]
Serious Eye Damage/Irritation	No data available	[6]
Carcinogenicity (IARC)	Not identified as a carcinogen	[6]
Handling Precautions	Avoid dust formation. Provide appropriate exhaust ventilation. Wear protective equipment (eyeshields, gloves).	[6]

Further studies are required to establish a comprehensive safety profile, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and reproductive toxicity.

Conclusion

2-Hexadecanone is a long-chain ketone with demonstrated biological activity, particularly in modulating cholesterol levels. This technical guide has provided a summary of its properties, synthesis, and analytical methods, as well as insights into its potential therapeutic applications. The provided experimental protocols and hypothesized mechanisms of action are intended to serve as a foundation for future research. Further investigation is warranted to fully understand its metabolic fate, precise molecular targets, and its potential as a therapeutic agent. The

development of a complete toxicological profile is also a critical next step for any potential drug development program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hmdb.ca [hmdb.ca]
- 2. Showing Compound 2-Hexadecanone (FDB003052) - FooDB [foodb.ca]
- 3. contaminantdb.ca [contaminantdb.ca]
- 4. 2-Hexadecanone [webbook.nist.gov]
- 5. Hexadecan-2-one | C16H32O | CID 29251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-HEXADECANONE - Safety Data Sheet [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2-hexadecanone, 18787-63-8 [thegoodscentscompany.com]
- 9. 2-HEXADECANONE | 18787-63-8 [chemicalbook.com]
- 10. 2-HEXADECANONE | 18787-63-8 [amp.chemicalbook.com]
- 11. Cycloalkanones. 8. Hypocholesterolemic activity of long-chain ketones related to pentadecanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Sterol regulatory element-binding proteins (SREBPs): transcriptional regulators of lipid synthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]
- 15. [PDF] Sterol Regulatory Element-binding Proteins (SREBPs): Key Regulators of Nutritional Homeostasis and Insulin Action* | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-HEXADECANONE (CAS: 18787-63-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131148#2-hexadecanone-cas-number-18787-63-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com